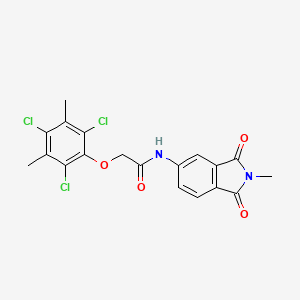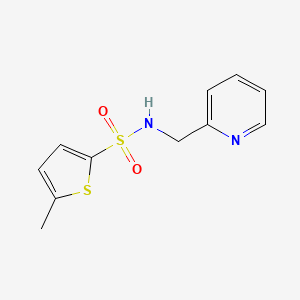![molecular formula C21H25ClN2O8S B5118472 1-(4-Chlorophenyl)sulfonyl-4-[(2,3-dimethoxyphenyl)methyl]piperazine;oxalic acid](/img/structure/B5118472.png)
1-(4-Chlorophenyl)sulfonyl-4-[(2,3-dimethoxyphenyl)methyl]piperazine;oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)sulfonyl-4-[(2,3-dimethoxyphenyl)methyl]piperazine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenylsulfonyl group and a 2,3-dimethoxyphenylmethyl group, along with an oxalic acid moiety. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)sulfonyl-4-[(2,3-dimethoxyphenyl)methyl]piperazine typically involves multiple steps, starting with the preparation of the piperazine ring. The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol under acidic conditions. The resulting piperazine is then subjected to sulfonylation using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
The next step involves the introduction of the 2,3-dimethoxyphenylmethyl group. This can be achieved through a Friedel-Crafts alkylation reaction, where the piperazine derivative is reacted with 2,3-dimethoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Finally, the compound is treated with oxalic acid to form the desired product. The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
化学反应分析
Types of Reactions
1-(4-Chlorophenyl)sulfonyl-4-[(2,3-dimethoxyphenyl)methyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
科学研究应用
1-(4-Chlorophenyl)sulfonyl-4-[(2,3-dimethoxyphenyl)methyl]piperazine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and stability under various conditions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 1-(4-Chlorophenyl)sulfonyl-4-[(2,3-dimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The sulfonyl and chlorophenyl groups play a crucial role in the binding affinity and specificity of the compound. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
1-(4-Chlorophenyl)piperazine: A structural analog with similar biological activities.
4-(2,3-Dimethoxyphenyl)piperazine: Shares the dimethoxyphenyl group but lacks the sulfonyl and chlorophenyl groups.
1-(4-Chlorophenyl)sulfonylpiperidine: Similar sulfonyl and chlorophenyl groups but with a piperidine ring instead of piperazine.
Uniqueness
1-(4-Chlorophenyl)sulfonyl-4-[(2,3-dimethoxyphenyl)methyl]piperazine is unique due to the combination of its structural features, which confer specific reactivity and binding properties. The presence of both sulfonyl and dimethoxyphenyl groups enhances its versatility in chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[(2,3-dimethoxyphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S.C2H2O4/c1-25-18-5-3-4-15(19(18)26-2)14-21-10-12-22(13-11-21)27(23,24)17-8-6-16(20)7-9-17;3-1(4)2(5)6/h3-9H,10-14H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBLEIXVPBESJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-bromophenyl)-3-[(5-chloropyridin-2-yl)sulfamoyl]-4-methylbenzamide](/img/structure/B5118403.png)

![5-[(2,6-difluorophenoxy)methyl]-N-methyl-N-(2-phenoxyethyl)-3-isoxazolecarboxamide](/img/structure/B5118421.png)

![2-[(2-methoxy-4-methylphenoxy)methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5118431.png)
![N-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5118437.png)

![1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B5118445.png)

![2-Ethyl-5-[6-(pyrrolidin-1-yl)pyridazin-3-yl]benzenesulfonamide](/img/structure/B5118465.png)
![1-(4-Fluorophenyl)-4-[5-methyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]piperazine](/img/structure/B5118488.png)
![Diethyl 2-[3-(4-iodophenoxy)propyl]propanedioate](/img/structure/B5118492.png)
